1-ethyl-5-methyl-1H-pyrazol-3-amine

Description

Molecular Structure:

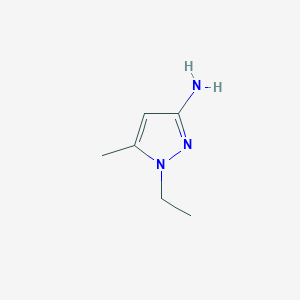

1-Ethyl-5-methyl-1H-pyrazol-3-amine (C₆H₁₁N₃) is a pyrazole-based amine with substituents at the 1- and 5-positions: an ethyl group (C₂H₅) and a methyl group (CH₃), respectively. The amine group (-NH₂) is located at the 3-position (Figure 1).

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGRXZKFUAOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424513 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956364-46-8 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 956364-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Pyrazole Ring Formation

- Starting Materials: Ethyl acetoacetate (ethyl 3-oxobutanoate) and methylhydrazine or hydrazine hydrate.

- Reaction: Condensation under reflux conditions in ethanol or other suitable solvents.

- Outcome: Formation of 1H-pyrazol-3-one or pyrazole derivatives with substituents at C-5.

This step is well-documented as a robust method for pyrazole synthesis, providing a scaffold for further functionalization.

Alkylation Steps

- N1-Ethylation: Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

- C5-Methylation: Introduction of the methyl group at the 5-position can be achieved via methylation of the corresponding pyrazole precursor or by using methyl-substituted starting materials like ethyl acetoacetate with a methyl substituent.

Amination at the 3-Position

- Direct Amination: Conversion of the 3-keto group to an amine via reductive amination or substitution reactions.

- Alternative Route: Synthesis of 3-amine derivatives by substitution of suitable leaving groups (e.g., halides) introduced at the 3-position.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate + methylhydrazine, reflux in ethanol | Pyrazole ring formation | 75-85 |

| 2 | Alkylation with ethyl bromide, K2CO3, DMF, 60-80°C | N1-ethylation | 70-80 |

| 3 | Reductive amination with ammonia or amine source, NaBH3CN or catalytic hydrogenation | Introduction of 3-amine | 65-75 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Alternative Synthetic Routes and Patented Methods

A patent (CN103508959A) describes the synthesis of ethyl 3-ethyl-5-pyrazolecarboxylate derivatives via reaction of ethyl 3-ethyl-5-pyrazolecarboxylate with sodium hydride and dimethyl carbonate in dimethylformamide at 110°C for 4 hours, followed by extraction and distillation to isolate the product with yields around 80%. Although this patent focuses on ester derivatives, the methodology informs alkylation and functionalization strategies relevant to pyrazole amines.

Another patent (CN112079781A) details the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine via multi-step reactions starting from diethyl butynedioate and methylhydrazine, including bromination, hydrolysis, carbamate formation, and acid-mediated deprotection to yield the amine. This approach exemplifies advanced functional group manipulations applicable to pyrazole amine synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation + Alkylation + Amination | Ethyl acetoacetate, methylhydrazine, ethyl bromide | Cyclization, alkylation, reductive amination | Straightforward, scalable | Multi-step, moderate yields |

| Sodium Hydride & Dimethyl Carbonate Alkylation (Patent CN103508959A) | Ethyl 3-ethyl-5-pyrazolecarboxylate, NaH, dimethyl carbonate | Base-mediated alkylation | High yield, efficient | Requires strong base, careful handling |

| Multi-step Bromination & Carbamate Route (Patent CN112079781A) | Diethyl butynedioate, methylhydrazine, brominating agents | Bromination, hydrolysis, carbamate formation, deprotection | High purity, selective functionalization | Complex, multiple steps, costly reagents |

Research Findings and Optimization Notes

- Reaction Conditions: Temperature control (60–110°C) and solvent choice (DMF, ethanol) critically influence yield and purity.

- Base Selection: Sodium hydride and potassium carbonate are commonly used bases for alkylation steps; NaH offers stronger deprotonation but requires careful handling.

- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and distillation or chromatography are standard purification techniques.

- Yield Optimization: Excess alkylating agents improve conversion but may necessitate additional purification to remove side products.

- Scalability: Batch reactors are typical for lab-scale synthesis; continuous flow reactors can enhance scalability and reproducibility in industrial settings.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 60–110°C | Depends on step (alkylation vs. cyclization) |

| Solvent | Ethanol, DMF | Polar solvents preferred for solubility and reactivity |

| Base | NaH (0.2–0.8 g per 50 mmol substrate), K2CO3 | Strong bases for deprotonation |

| Reaction Time | 4–6 hours | Sufficient for completion of alkylation or cyclization |

| Yield | 65–85% | Varies by method and purification |

Analyse Des Réactions Chimiques

Types of Reactions

1-Ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds .

Applications De Recherche Scientifique

1-Ethyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Pyrazole Derivatives

Table 1: Structural and Physicochemical Comparison

Structural Modifications and Functional Effects

Electronic and Steric Effects :

- Phenyl vs. Alkyl Groups : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) exhibits increased steric bulk and aromatic π-π stacking interactions, which may improve binding to hydrophobic protein pockets but reduce metabolic stability .

Extended Functionality :

- 125.17) .

- Aminoalkyl Side Chains (e.g., C₉H₁₈N₄): The ethyl-methylamino group at position 5 introduces tertiary amine functionality, which may improve cell membrane permeability and pharmacokinetics .

Commercial Availability and Research Use

Activité Biologique

1-Ethyl-5-methyl-1H-pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental data, case studies, and detailed research findings.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell cycle progression.

The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. This process is mediated by the activation of caspase pathways, which are crucial in programmed cell death. For instance, a study reported that treatment with this compound resulted in enhanced caspase activity in MDA-MB-231 breast cancer cells at concentrations as low as 10 µM.

| Compound | Cell Line | Concentration (µM) | Effect on Caspase Activity |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 10 | 1.33 times |

| This compound | HepG2 (Liver Cancer) | 10 | 1.57 times |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it can enhance the efficacy of traditional antibiotics, particularly against resistant strains.

Case Study: Synergistic Effects

A study highlighted that combining this compound with penicillin reduced the minimum inhibitory concentration (MIC) values against Staphylococcus aureus, suggesting a potential role as an adjunct therapy in treating antibiotic-resistant infections.

Neuroprotective Effects

Emerging research indicates that this pyrazole derivative may possess neuroprotective properties. It has been suggested that this compound can inhibit motor neuron degeneration, which is relevant in conditions such as amyotrophic lateral sclerosis (ALS).

The neuroprotective effects are thought to stem from the compound's ability to modulate oxidative stress and inflammation within neuronal cells. This modulation may prevent cell death and promote neuronal survival.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| 4-Bromo-1-Ethyl-5-Methyl-Pyrazole | Moderate | High | Low |

| 1-Ethyl-5-Methyl-Pyrazole | High | Moderate | High |

| 4-Nitro-Pyrazole Derivative | Low | High | Moderate |

Experimental Studies

Several experimental studies have validated the biological activities of this compound:

- Anticancer Studies : In vivo studies demonstrated reduced tumor growth rates in mice treated with this compound compared to control groups.

- Antioxidant Assays : The compound exhibited significant free radical scavenging activity, indicating potential protective effects against oxidative stress-related diseases.

Table: Antioxidant Activity

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including condensation reactions or nucleophilic substitutions with pyrazole precursors. For example, ethyl and methyl groups can be introduced via alkylation or coupling reactions using bases like N,N-Diisopropylethylamine and catalysts such as sodium iodide in polar solvents (e.g., dimethylformamide) under controlled temperatures . Reaction optimization may involve adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents to enhance yield and selectivity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and regiochemistry (e.g., distinguishing between N-ethyl and C-methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) verifies molecular weight (125.17 g/mol) and fragmentation patterns .

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) resolve 3D structures and validate bond geometries .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) of this compound across studies?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Strategies include:

- Purity Assessment : Use HPLC or GC-MS to quantify impurities and ensure ≥95% purity .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting distinct melting endotherms .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-ethyl-4-(p-tolyldiazenyl)-1H-pyrazol-3-amine, which has a reported melting point of 150–152°C) .

Q. What strategies are recommended for exploring the biological activity of this compound in drug discovery?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., PubChem’s BioActivity data) to predict interactions with enzymes or receptors .

- In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using dose-response curves and IC calculations.

- SAR Studies : Modify substituents (e.g., replacing ethyl with fluorinated groups) to evaluate activity trends, as seen in related pyrazole derivatives .

Q. How can computational modeling improve the design of derivatives based on this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian.

- Molecular Dynamics (MD) : Simulate binding stability with biological targets (e.g., proteins) under physiological conditions .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl) with bioactivity data to prioritize synthetic targets .

Q. What experimental approaches are effective in resolving regiochemical isomers during the synthesis of pyrazole derivatives?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC or chiral columns to isolate isomers .

- Spectroscopic Differentiation : NMR coupling constants and NOESY experiments distinguish between N- and C-substituted isomers .

- Crystallographic Confirmation : Single-crystal X-ray diffraction unambiguously assigns regiochemistry .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Kinetic Stability Assays : Monitor decomposition rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy.

- Excipient Compatibility : Test interactions with common pharmaceutical excipients (e.g., lactose) using isothermal microcalorimetry .

Key Recommendations for Researchers

- Prioritize cross-disciplinary validation (e.g., combining synthetic chemistry with computational modeling) .

- Reference PubChem and crystallographic databases for structural benchmarking .

- Explore biological applications through collaborative studies, leveraging known activities of pyrazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.